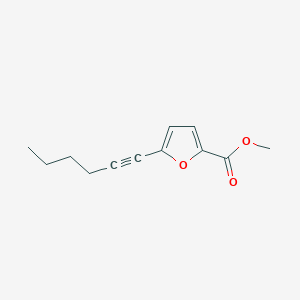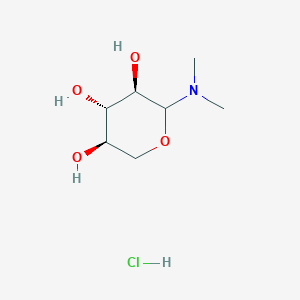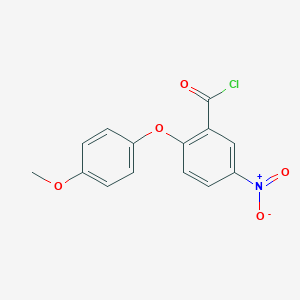
2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone, also known as CME, is a synthetic compound that has been widely used in scientific research. It is a derivative of natural compound curcumin, which is found in the spice turmeric. CME is a potent antioxidant and has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties.
作用机制
The mechanism of action of 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone is not fully understood. However, it has been proposed that 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone exerts its effects by modulating various signaling pathways in the body. For example, 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory cytokines.
Biochemical and Physiological Effects
2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone has also been shown to reduce the levels of reactive oxygen species and lipid peroxidation in cells. In addition, 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
One advantage of using 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone in lab experiments is its low toxicity. 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone has been shown to be non-toxic at concentrations up to 50 μM. Another advantage of using 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone is its stability. 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone is stable in solution for up to 24 hours at room temperature. However, one limitation of using 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone is its poor solubility in water. This can be overcome by using organic solvents such as DMSO or ethanol.
未来方向
There are several future directions for the study of 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone. One area of research is the development of 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone analogs with improved solubility and potency. Another area of research is the investigation of the effects of 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone on other signaling pathways in the body. Additionally, the potential therapeutic applications of 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone in diseases such as Alzheimer's and Parkinson's disease should be further explored. Finally, the safety and efficacy of 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone in human clinical trials should be investigated.
合成方法
2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone can be synthesized by reacting 2,5-dihydroxy-4-methoxybenzaldehyde with chloroacetyl chloride in the presence of a base. The reaction yields 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone as a yellow crystalline solid. The purity of the compound can be further improved by recrystallization.
科学研究应用
2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
CAS 编号 |
163980-43-6 |
|---|---|
产品名称 |
2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone |
分子式 |
C9H9ClO4 |
分子量 |
216.62 g/mol |
IUPAC 名称 |
2-chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H9ClO4/c1-14-9-3-6(11)5(2-7(9)12)8(13)4-10/h2-3,11-12H,4H2,1H3 |
InChI 键 |
WWVYDFRCBNAZBG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)O)C(=O)CCl)O |
规范 SMILES |
COC1=C(C=C(C(=C1)O)C(=O)CCl)O |
同义词 |
Ethanone, 2-chloro-1-(2,5-dihydroxy-4-methoxyphenyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



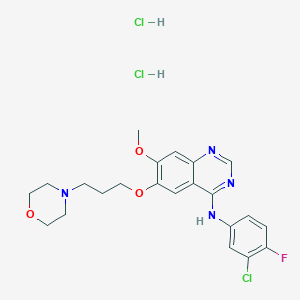


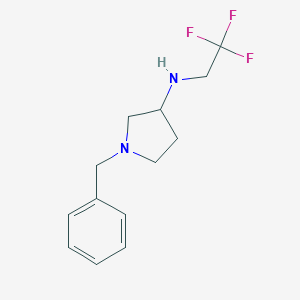
![Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B70093.png)
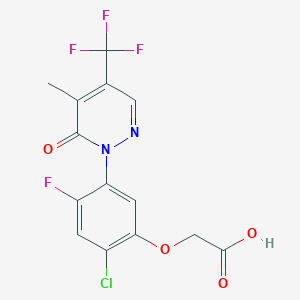
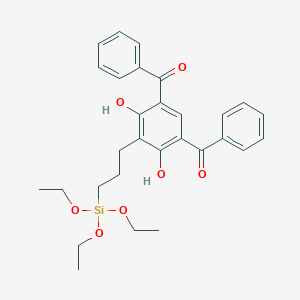
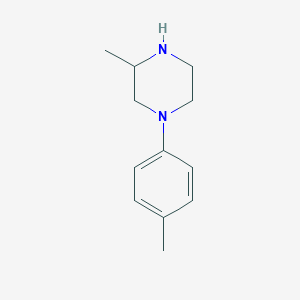
![Furo[2,3-c]pyridine-7-carbonitrile](/img/structure/B70099.png)


